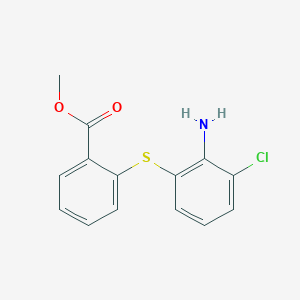

Methyl 2-((2-amino-3-chlorophenyl)thio)benzoate

Description

Properties

Molecular Formula |

C14H12ClNO2S |

|---|---|

Molecular Weight |

293.8 g/mol |

IUPAC Name |

methyl 2-(2-amino-3-chlorophenyl)sulfanylbenzoate |

InChI |

InChI=1S/C14H12ClNO2S/c1-18-14(17)9-5-2-3-7-11(9)19-12-8-4-6-10(15)13(12)16/h2-8H,16H2,1H3 |

InChI Key |

MLXRXVTWDLLQMH-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CC=CC=C1SC2=C(C(=CC=C2)Cl)N |

Origin of Product |

United States |

Preparation Methods

The synthesis of Methyl 2-((2-amino-3-chlorophenyl)thio)benzoate can be achieved through organic synthesis techniques. One common method involves the reaction of 2-amino-3-chlorophenylthiol with methyl 2-bromobenzoate under appropriate conditions . The reaction typically requires a base such as potassium carbonate and a solvent like dimethylformamide. The mixture is heated to facilitate the reaction, resulting in the formation of the desired product.

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Methyl 2-((2-amino-3-chlorophenyl)thio)benzoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of thiols or amines.

Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxide or alkoxide ions.

Common reagents and conditions used in these reactions include organic solvents, appropriate catalysts, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Methyl 2-((2-amino-3-chlorophenyl)thio)benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 2-((2-amino-3-chlorophenyl)thio)benzoate involves its interaction with specific molecular targets and pathways. The compound is known to bind to dopamine receptors, influencing neurotransmission and modulating neurological functions . This interaction can lead to various physiological effects, including changes in mood, cognition, and motor control.

Comparison with Similar Compounds

Key Findings :

Key Findings :

- Reaction efficiency : Yields vary widely (22–80%), influenced by substituent steric bulk and electronic effects. For example, compound 14c with a diethylcarbamoyl group achieved only 34% yield, likely due to steric hindrance.

- Purification methods : Reverse-phase HPLC (as in ) is common for polar derivatives, while preparative chromatography is preferred for complex mixtures .

Biological Activity

Methyl 2-((2-amino-3-chlorophenyl)thio)benzoate is an organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article delves into its biological activity, synthesis, and the implications of its structural features on its pharmacological properties.

Chemical Structure and Properties

This compound is characterized by a benzoate moiety linked to a 2-amino-3-chlorophenyl group via a sulfur atom, forming a thioether linkage. Its molecular formula is . The unique combination of functional groups in this compound suggests potential interactions with various biological targets, particularly in the context of enzyme inhibition and antimicrobial activity.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. Compounds with similar thioether structures have demonstrated effectiveness against pathogens such as Leishmania species, primarily through the inhibition of trypanothione reductase, an enzyme crucial for the survival of these parasites. This suggests that this compound may also inhibit similar metabolic pathways in pathogens.

Anticancer Potential

The compound's structural similarities to other biologically active compounds raise questions about its potential as an anticancer agent. For instance, studies on related thioether derivatives have shown promising results in inhibiting tumor cell proliferation. The mechanism of action may involve interference with cellular signaling pathways or direct cytotoxic effects on cancer cells .

In vitro studies are necessary to evaluate the cytotoxicity of this compound against various cancer cell lines. Preliminary investigations suggest that compounds with similar structures can induce apoptosis in cancer cells, indicating a potential therapeutic application in oncology .

Synthesis and Modifications

The synthesis of this compound typically involves several key steps, including:

- Formation of the Thioether Linkage : Reacting benzoic acid derivatives with thio compounds.

- Methylation : Introducing a methyl ester group to enhance solubility and bioavailability.

These synthetic routes highlight the compound's accessibility for further modifications aimed at enhancing its biological activity or selectivity.

Comparative Analysis with Related Compounds

To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Methyl 2-(2-amino-4-chlorophenyl)thio)benzoate | Similar thioether structure; different chlorine position | |

| Methyl 4-(2-amino-3-chlorobenzothiazol-6-yloxy)-benzoate | Incorporates a benzothiazole moiety; potential for different biological activity |

The unique combination of functional groups in this compound may confer distinct chemical reactivity and biological properties compared to these similar compounds.

Case Studies and Research Findings

Several studies have explored the biological activities of thioether derivatives, emphasizing their role in drug discovery:

- Antiparasitic Activity : One study highlighted the inhibitory effects of similar compounds on Leishmania species, suggesting a pathway for developing new antiparasitic agents.

- Cytotoxicity Against Cancer Cells : Another investigation focused on the cytotoxic effects of related thioether compounds against various cancer cell lines, demonstrating their potential as anticancer agents .

Q & A

Q. What are the optimal synthetic routes for Methyl 2-((2-amino-3-chlorophenyl)thio)benzoate, and how can reaction conditions be optimized?

Methodological Answer: The synthesis of benzothiophene derivatives typically involves coupling reactions using thiol-containing intermediates. For example, in analogous compounds like 2-amino-3-acyl-tetrahydrobenzothiophenes, nucleophilic substitution between thiophenol derivatives and activated carbonyl groups (e.g., anhydrides or acyl chlorides) is employed. Key steps include:

- Reagent Selection : Use of anhydrides (e.g., maleic or succinic anhydride) for acylation under dry CH₂Cl₂ with nitrogen protection to prevent oxidation .

- Purification : Reverse-phase HPLC (methanol-water gradient) ensures high purity (>95%) .

- Yield Optimization : Reflux conditions (e.g., 12–24 hours) and stoichiometric ratios (1.2 equivalents of anhydride) improve yields (e.g., 67% for compound 2) .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

- IR Spectroscopy : Identifies functional groups (e.g., C=O at ~1700 cm⁻¹, NH at ~3300 cm⁻¹) .

- ¹H/¹³C NMR : Resolves regiochemistry via aromatic proton splitting patterns (δ 6.5–8.0 ppm for thiophenyl groups) and carbonyl carbon shifts (δ ~165 ppm) .

- LC-MS/HRMS : Confirms molecular weight (e.g., [M+H]⁺ peaks) and fragmentation patterns for structural validation .

Advanced Research Questions

Q. How do structural modifications (e.g., halogen substitution or acyl chain variation) influence the biological activity of this compound?

Methodological Answer:

- Halogen Effects : Chlorine at the 3-position (as in 3-chlorobenzothiophene derivatives) enhances electrophilicity, potentially improving binding to biological targets (e.g., enzymes or receptors) .

- Acyl Chain Diversity : Longer chains (e.g., tert-butyl or phenyl groups) increase lipophilicity, affecting membrane permeability. For example, compound 23 (with a chlorophenyl group) showed distinct antibacterial activity due to enhanced steric and electronic interactions .

- Activity Screening : Use in vitro assays (e.g., bacterial growth inhibition) to correlate structural features (Cl, NH, thioether linkages) with efficacy .

Q. How can researchers resolve discrepancies in NMR data when synthesizing derivatives of this compound?

Methodological Answer:

- Dynamic Effects : Rotameric equilibria in amide bonds (e.g., compound 3) can cause splitting in ¹H NMR. Use variable-temperature NMR to freeze conformers .

- Solvent Artifacts : Residual solvent peaks (e.g., CH₂Cl₂ at δ 5.32 ppm) may overlap with aromatic signals. Employ deuterated solvents and spectral subtraction .

- Stereochemical Confusion : Chiral centers (e.g., in tetrahydrobenzothiophenes) require NOESY or chiral HPLC to assign configurations .

Q. What strategies mitigate low yields in multi-step syntheses of related benzothiophene derivatives?

Methodological Answer:

- Intermediate Stability : Protect amine groups (e.g., with Boc) during coupling steps to prevent side reactions .

- Catalytic Systems : Pd-mediated cross-coupling (e.g., Suzuki for aryl-thioether formation) improves efficiency .

- Workflow Optimization : Use one-pot reactions (e.g., sequential acylation and cyclization) to reduce purification steps .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.